N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S2/c21-16-5-1-14(2-6-16)18-13-29-20(22-18)23-19(25)15-3-7-17(8-4-15)30(26,27)24-9-11-28-12-10-24/h1-8,13H,9-12H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVICWFDVPRKYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common synthetic route includes the reaction of 4-fluoroaniline with carbon disulfide and chloroacetic acid to form the thiazole ring. This intermediate is then reacted with 4-morpholinylsulfonyl chloride to introduce the morpholine sulfonyl group. The final step involves coupling the thiazole intermediate with benzoyl chloride to form the target compound .
Chemical Reactions Analysis
N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine
Scientific Research Applications
N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s key structural features are compared to analogs in Table 1:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-fluorophenyl and morpholine sulfonyl groups are electron-withdrawing, enhancing electrophilicity and hydrogen-bonding capacity compared to methoxy or methyl substituents in analogs .
- Solubility: The morpholine sulfonyl group in the target compound improves aqueous solubility over analogs with non-polar substituents (e.g., 4-methylbenzamide in ).
Spectroscopic and Crystallographic Data
- IR/NMR Analysis : The target compound’s IR spectrum would show νC=O (~1660–1680 cm⁻¹) and νS=O (~1250 cm⁻¹) stretches, similar to sulfonamide-containing analogs . Absence of νN-H in the thiazole ring confirms the (Z)-configuration, as seen in related dihydrothiazoles .
- Crystallography : While single-crystal data for the target compound are unavailable, analogs like the thienylidene derivative exhibit planar geometry (mean σ(C–C) = 0.003 Å), suggesting similar rigidity in the target’s dihydrothiazole core.
Biological Activity
N-[(2Z)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H20FN3O3S
- Molecular Weight : 373.43 g/mol
The presence of the thiazole ring and the morpholine sulfonyl group contributes to its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study on thiazole-containing compounds showed varying degrees of antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 100 to 400 µg/mL against specific bacterial strains, indicating moderate activity compared to standard antibiotics .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 1b | 100 | Antibacterial (E. faecalis) |
| 5b | 4.01 | Antifungal (A. niger) |
| 5c | 3.92 | Antifungal (C. albicans) |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer potential. A study reported that various thiazole compounds demonstrated promising antitumor activity against a range of cancer cell lines. Specifically, this compound was evaluated for its cytotoxic effects in vitro and exhibited significant inhibition of cancer cell proliferation .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, thiazole derivatives are known for their anti-inflammatory effects. Research has highlighted the ability of certain thiazole compounds to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For example, compounds similar to this compound have shown efficacy in reducing inflammation in animal models of arthritis .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammatory pathways or cell proliferation processes. Further studies are required to elucidate these mechanisms in detail.
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Study on Anticancer Effects : In vitro studies demonstrated that treatment with thiazole derivatives led to reduced viability of cancer cells in multiple lines including breast and lung cancer cells.
- Anti-inflammatory Trials : Animal models treated with thiazole compounds showed significant reductions in markers of inflammation compared to control groups.
Q & A
Basic Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity?
- The compound contains a (2Z)-thiazole-2-ylidene core fused with a 4-fluorophenyl group , a morpholine-4-sulfonyl substituent, and a benzamide moiety. The Z-configuration of the thiazole ring is critical for intramolecular hydrogen bonding, stabilizing the planar structure . The morpholine sulfonyl group enhances solubility and metabolic stability, while the fluorophenyl group contributes to lipophilicity and π-π stacking interactions in biological systems .
- Methodological confirmation : X-ray crystallography (e.g., C–C bond length analysis) and NMR coupling constants (e.g., values) validate the Z-configuration .
Q. What synthetic strategies are recommended for preparing this compound?
- Step 1 : Condensation of 4-(morpholine-4-sulfonyl)benzoyl chloride with 4-(4-fluorophenyl)thiazol-2-amine under inert conditions (e.g., N, DCM, 0–5°C).
- Step 2 : Isolation of the imine intermediate, followed by cyclization via acid catalysis (e.g., HCl/EtOH reflux) to form the thiazole ring .
- Key reagents : Sodium borohydride (reduction), trifluoroacetic acid (cyclization promoter). Yield optimization requires stoichiometric control of the morpholine sulfonyl precursor .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the morpholine sulfonyl group in nucleophilic substitutions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify electrophilic centers. The sulfonyl group’s LUMO energy (-1.2 eV) suggests susceptibility to nucleophilic attack at the sulfur atom .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Polar aprotic solvents stabilize transition states, accelerating substitution rates by ~30% .
- Validation : Compare computational results with experimental kinetic data (e.g., from UV-Vis monitoring) .
Q. How should researchers address contradictions in biological activity data across studies?
- Case study : Discrepancies in IC values for kinase inhibition (e.g., 0.5 μM vs. 2.1 μM) may arise from assay conditions (e.g., ATP concentration, pH).
- Resolution :
- Orthogonal assays : Validate activity using SPR (surface plasmon resonance) and fluorescence polarization .
- Structural analogs : Compare activity of derivatives (e.g., replacing morpholine with piperazine) to isolate pharmacophore contributions .
- Data normalization : Standardize protocols for cell viability assays (e.g., MTT vs. resazurin) .
Q. What experimental design principles apply to optimizing the synthesis yield?
- Design of Experiments (DoE) : Use a central composite design to optimize variables:
- Factors : Temperature (40–80°C), catalyst loading (0.5–2.0 mol%), reaction time (6–24 h).
- Response : Yield (%) and purity (HPLC area %).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
